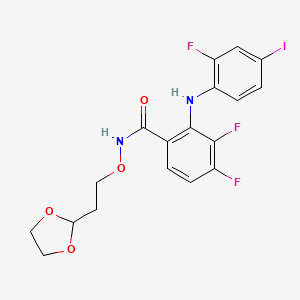

PD0325901-O-C2-dioxolane

Description

Properties

IUPAC Name |

N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3IN2O4/c19-12-3-2-11(18(25)24-28-6-5-15-26-7-8-27-15)17(16(12)21)23-14-4-1-10(22)9-13(14)20/h1-4,9,15,23H,5-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHJINAFAYYQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PD0325901-O-C2-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD0325901-O-C2-dioxolane is a chemical compound closely related to PD0325901, a potent and selective inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. While PD0325901 has been extensively studied for its anti-cancer properties, this compound serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth analysis of the mechanism of action of the parent compound, PD0325901, and clarifies the role of the O-C2-dioxolane moiety in the synthesis of MEK1/2 degraders.

Core Mechanism of Action: Inhibition of the MEK/ERK Pathway

The primary mechanism of action of PD0325901, and by extension the warhead component of PROTACs derived from this compound, is the highly specific, non-ATP-competitive inhibition of MEK1 and MEK2.[1][2] This allosteric inhibition prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream effectors of MEK. The constitutive activation of the RAS/RAF/MEK/ERK pathway is a hallmark of many human cancers, driving cell proliferation, survival, and differentiation.[3] By blocking this pathway, PD0325901 effectively halts these oncogenic signals.

The inhibition of ERK1/2 phosphorylation by PD0325901 leads to several downstream cellular consequences, including:

-

Cell Cycle Arrest: PD0325901 induces a G1-phase cell cycle arrest.[4]

-

Apoptosis: The compound promotes programmed cell death in cancer cells.[2][4]

-

Inhibition of Proliferation: A marked decrease in the growth of various cancer cell lines is observed.[3][5]

The Role of the -O-C2-dioxolane Moiety: A Gateway to Protein Degradation

This compound is a derivative of PD0325901 designed for the synthesis of PROTACs. The "-O-C2-dioxolane" group serves as a linker or a component of a linker, which is then connected to a ligand for an E3 ubiquitin ligase, such as VHL or CRBN.[2][6][7][8] This bifunctional molecule can then simultaneously bind to both MEK1/2 (via the PD0325901 warhead) and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the ubiquitination of MEK1/2, marking it for degradation by the proteasome.

Quantitative Data

The potency of PD0325901 has been quantified across various assays and cell lines. The following tables summarize key data points.

Table 1: In Vitro Potency of PD0325901

| Assay Type | Target | Value | Reference(s) |

| Cell-free Kinase Assay | MEK | IC50: 0.33 nM | [1][9] |

| Kinase Assay | Activated MEK1/2 | Ki app: 1 nM | [1][2] |

Table 2: Growth Inhibition (GI50/IC50) of PD0325901 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | GI50/IC50 (nM) | Reference(s) |

| K2 | Papillary Thyroid Carcinoma | BRAF Mutation | 6.3 | [10] |

| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | 11 | [3][10] |

| M14 | Malignant Melanoma | BRAF Mutant | 20-50 | [11] |

| A375P | Malignant Melanoma | BRAF Mutant | 20-50 | [11] |

| ME10538 | Malignant Melanoma | BRAF Mutant | 20-50 | [11] |

| ME4405 | Malignant Melanoma | BRAF Wild-Type | 20-50 | [11] |

| ME1007 | Malignant Melanoma | BRAF Wild-Type | ≥100 | [11] |

| ME8959 | Malignant Melanoma | BRAF Wild-Type | ≥100 | [11] |

Table 3: In Vivo Efficacy of PD0325901 in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| Papillary Thyroid Carcinoma (BRAF mutation) | 20-25 mg/kg/day (oral) | No tumor growth detected after 1 week. | [3][9][12] |

| Papillary Thyroid Carcinoma (RET/PTC1) | 20-25 mg/kg/day (oral) | 58% reduction in average tumor volume compared to controls. | [3][9][12] |

| Hepatocellular Carcinoma (TAMH flank tumors) | 20 mg/kg | Three-fold reduction in growth rate over 16 days. | [5] |

| Malignant Melanoma (SKMEL-28) | 25 mg/kg/day (oral) | Tumor shrinkage observed at day 10. | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro MEK1 Kinase Assay (Radioactive)

This assay measures the ability of PD0325901 to inhibit the phosphorylation of a substrate by MEK1.

-

Reaction Setup: Prepare a reaction mixture containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM MnCl₂, 1 mM EGTA, 50 mM [γ-³²P]ATP, 10 mg GST-MEK, 0.5 mg GST-MAPK, and 40 mg MBP in a final volume of 100 µL.[9]

-

Inhibitor Addition: Add varying concentrations of PD0325901 or vehicle control (DMSO) to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate for 20 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Substrate Capture: Filter the reaction mixture through a GF/C filter mat to capture the phosphorylated MBP.

-

Quantification: Determine the amount of ³²P retained on the filter mat using a scintillation counter.

-

Data Analysis: Calculate the percentage of MEK1 inhibition at each PD0325901 concentration to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Levels

This protocol details the detection of p-ERK in cell lysates following treatment with a MEK inhibitor.

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of PD0325901 or vehicle control for a specified time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.

-

Densitometry: Quantify the band intensities for both p-ERK and total ERK. The p-ERK signal should be normalized to the total ERK signal for each sample.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of PD0325901 or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting mitogen-activated protein kinase kinase with the inhibitor PD0325901 decreases hepatocellular carcinoma growth in vitro and in mouse model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | PROTAC靶蛋白配体 | MCE [medchemexpress.cn]

- 8. allgenbio.com [allgenbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

The Strategic Application of PD0325901-O-C2-dioxolane as a Precursor for Advanced MEK Inhibition Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Dysregulation of this cascade, particularly the RAS-RAF-MEK-ERK pathway, is a hallmark of numerous human cancers. Consequently, the development of inhibitors targeting key nodes within this pathway has been a major focus of oncological research. MEK1 and MEK2, dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, have emerged as critical therapeutic targets.

PD0325901 (Mirdametinib) is a highly potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2.[1] Its development marked a significant advancement in the pursuit of effective MEK inhibition. Building upon this, the focus has expanded to more sophisticated therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's natural protein degradation machinery to eliminate target proteins. In this context, synthetic precursors and intermediates play a pivotal role. This technical guide focuses on PD0325901-O-C2-dioxolane , a key precursor molecule that incorporates the core structure of PD0325901 and is utilized in the synthesis of advanced MEK-targeting agents, including MEK1/2 degraders.[2]

This document will provide a comprehensive overview of this compound, its relationship to PD0325901, relevant quantitative data for the active inhibitor, detailed experimental protocols for its synthesis and evaluation, and visualizations of the pertinent signaling pathways and experimental workflows.

Data Presentation

While specific biological data for this compound as a standalone agent is not extensively available due to its primary role as a synthetic intermediate, the following tables summarize the quantitative data for the active MEK inhibitor, PD0325901, to which it is a precursor.

In Vitro Efficacy of PD0325901

| Cell Line | Cancer Type | BRAF/NRAS Status | IC50 / GI50 (nM) | Reference |

| M14 | Melanoma | V600E BRAF | ~20 | [3] |

| A375P | Melanoma | V600E BRAF | ~30 | [3] |

| ME10538 | Melanoma | V600E BRAF | ~40 | [3] |

| JR8 | Melanoma | V600E BRAF | ~50 | [3] |

| ME4405 | Melanoma | WT BRAF/WT NRAS | ~30 | [3] |

| ME13923 | Melanoma | WT BRAF/WT NRAS | ~40 | [3] |

| ME1007 | Melanoma | WT BRAF/WT NRAS | ~100 | [3] |

| ME8959 | Melanoma | WT BRAF/WT NRAS | >100 | [3] |

| HCT-116 | Colorectal Cancer | KRAS G13D | ~15 | [4] |

| SH-SY5Y | Neuroblastoma | WT BRAF/WT NRAS | ~22 | [4] |

| H1299 | Non-Small Cell Lung Cancer | NRAS Q61K | ~8 | [4] |

| Mouse Colon 26 | Colon Carcinoma | Not Specified | 0.33 |

Preclinical Pharmacokinetics of PD0325901 in Mice

| Parameter | Value | Conditions | Reference |

| Dosing | 0.5 mg/kg and 1.5 mg/kg/day | Oral administration in Nf1flox/flox;Dhh-Cre mice | [5] |

| Clearance | Cleared by 24 hours | Single oral dose in non-tumor bearing mice | [5] |

| Efficacy | Tumor shrinkage at 0.5 mg/kg/day | Mice with established neurofibromas | [5] |

Clinical Pharmacokinetics of PD0325901 (Mirdametinib)

| Parameter | Value | Patient Population | Reference |

| Tmax | ~1 hour | Advanced cancer patients (fasting) | [6] |

| Effect of Food on Tmax | Prolonged 4-fold | Advanced cancer patients | [6] |

| pERK Suppression | >60% | Melanoma patients at doses ≥2 mg BID | [7] |

| Recommended Phase 2 Dose | 3 mg/m²/dose BID | Pediatric Low-Grade Glioma | [8] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide.

Materials:

-

2-Amino-3,4-difluorobenzoic acid

-

1-Fluoro-4-iodobenzene

-

Palladium(II) acetate

-

Triphenylphosphine

-

Sodium tert-butoxide

-

Toluene

-

Oxalyl chloride

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

O-(2-(1,3-dioxolan-2-yl)ethyl)hydroxylamine

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Synthesis of 2-((2-fluoro-4-iodophenyl)amino)-3,4-difluorobenzoic acid:

-

In a round-bottom flask, combine 2-amino-3,4-difluorobenzoic acid, 1-fluoro-4-iodobenzene, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide in toluene.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with aqueous HCl and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to yield the desired intermediate.

-

-

Synthesis of 2-((2-fluoro-4-iodophenyl)amino)-3,4-difluorobenzoyl chloride:

-

Dissolve the product from step 1 in dry DCM.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by the cessation of gas evolution.

-

Concentrate the mixture under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

-

-

Synthesis of this compound:

-

Dissolve O-(2-(1,3-dioxolan-2-yl)ethyl)hydroxylamine in dry DCM and cool to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add a solution of the crude acid chloride from step 2 in dry DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield this compound.

-

MTT Cell Viability Assay

Objective: To assess the effect of a MEK inhibitor (e.g., PD0325901) on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

PD0325901 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of PD0325901 in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

-

Western Blot for pERK Inhibition

Objective: To determine the effect of a MEK inhibitor on the phosphorylation of ERK1/2.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

PD0325901 stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of PD0325901 for a specified time (e.g., 1-2 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a MEK inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

MEK inhibitor formulation for oral gavage

-

Calipers

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Inject 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the MEK inhibitor or vehicle control to the respective groups daily by oral gavage.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Efficacy Assessment:

-

Continue to measure tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pERK, immunohistochemistry for proliferation markers like Ki-67).

-

Mandatory Visualizations

Signaling Pathway

Caption: The MAPK/ERK signaling cascade and the point of inhibition by PD0325901.

Experimental Workflow

Caption: Logical workflow for the synthesis and evaluation of MEK-targeting agents.

Conclusion

This compound serves as a crucial building block in the development of sophisticated MEK inhibitors, most notably in the synthesis of PROTACs designed to induce the degradation of MEK1/2. While this precursor itself is not intended for direct therapeutic use, its role in enabling the creation of next-generation cancer therapeutics is of paramount importance. The data and protocols presented in this guide for its active counterpart, PD0325901, provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further exploring the therapeutic potential of MEK inhibition. As our understanding of the MAPK pathway and the mechanisms of drug resistance continues to evolve, the strategic use of versatile precursors like this compound will be instrumental in the development of more effective and durable cancer therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD0325901-O-C2-dioxolane in PROTAC Synthesis: An In-depth Technical Guide

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery.[1] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3] A typical PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] This unique mechanism of action allows PROTACs to act catalytically, offering the potential for improved potency and a more sustained duration of action compared to traditional small-molecule inhibitors.[3][5]

One of the key kinases in oncogenic signaling is the Mitogen-activated protein kinase kinase (MEK).[6] The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a variety of human cancers, making it a prime target for therapeutic intervention.[7] PD0325901 is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2.[8][9][10] It has been shown to effectively suppress the phosphorylation of ERK1/2 and inhibit tumor cell proliferation.[6][8] To leverage the potent MEK-binding properties of PD0325901 within a targeted degradation strategy, the derivative PD0325901-O-C2-dioxolane was developed. This molecule serves as a crucial building block, or "warhead," for the synthesis of MEK-degrading PROTACs.[11][12] The dioxolane moiety provides a stable, functional handle for the attachment of a linker, which is then connected to an E3 ligase ligand to complete the PROTAC structure.[12][13][14]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (MEK1/2) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][11] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the MEK protein.[15] The resulting polyubiquitinated MEK is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[3][15] The PROTAC molecule is then released and can engage in another cycle of degradation.

Caption: PROTAC-mediated protein degradation pathway.

Targeted Signaling Pathway: Disruption of the RAS/RAF/MEK/ERK Cascade

The primary target of PD0325901-based PROTACs is the MEK1/2 kinases, central components of the RAS/RAF/MEK/ERK signaling pathway.[7][16] This pathway is a critical regulator of cell proliferation, survival, and differentiation.[6] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[7] By degrading MEK1/2, these PROTACs effectively shut down the signaling cascade, preventing the phosphorylation and activation of ERK1/2, which in turn inhibits the transcription of genes involved in cell proliferation and survival.[2][8]

Caption: Inhibition of the MEK/ERK pathway by a PD0325901-based PROTAC.

Quantitative Data on PD0325901-based MEK PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. Several studies have reported the development of potent MEK degraders based on PD0325901.

| PROTAC Name | E3 Ligase Ligand | Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |

| MS432 | VHL | HT-29 | MEK1 | 31 | Not Reported | [2] |

| MS432 | VHL | HT-29 | MEK2 | 17 | Not Reported | [2] |

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a MEK-targeting PROTAC using this compound is a modular process. It generally involves the conjugation of three components: the this compound warhead, a flexible linker, and an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a hydroxyproline-containing molecule for VHL).[17][18] Common synthetic strategies include amide bond formation or "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[15][18]

Caption: General workflow for PD0325901-based PROTAC synthesis.

Protocol 1: Amide Bond Formation for PROTAC Synthesis

This protocol describes a general procedure for coupling a carboxylic acid-functionalized linker to an amine-containing warhead or E3 ligase ligand.

Materials:

-

Amine-functionalized component (e.g., modified PD0325901) (1.0 eq)

-

Carboxylic acid-functionalized component (e.g., Linker-E3 Ligand) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine-functionalized component and the carboxylic acid-functionalized component in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

-

Lyophilize the pure fractions to yield the final product as a solid.

Protocol 2: Western Blot for MEK Protein Degradation

This protocol is used to validate the degradation of the target protein (MEK1/2) in cells treated with the synthesized PROTAC.[15][19]

Procedure:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HT-29) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 1000 nM) for a specified period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[19]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[15]

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Probe the membrane with a primary antibody specific for MEK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) must also be used to ensure equal protein loading.[15]

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[15]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the MEK1/2 protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.[15]

Conclusion

This compound is a pivotal chemical tool for the development of PROTACs aimed at the targeted degradation of MEK1/2 kinases. By incorporating the highly potent and selective MEK-binding moiety of PD0325901, researchers can synthesize powerful degraders that effectively disrupt the oncogenic RAS/RAF/MEK/ERK signaling pathway. The modular nature of PROTAC synthesis allows for the systematic optimization of linkers and E3 ligase ligands to achieve desired pharmacological properties, including high potency and selectivity. The continued exploration of PD0325901-based PROTACs holds significant promise for advancing targeted cancer therapies, particularly for malignancies driven by aberrant MEK signaling.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. apexbt.com [apexbt.com]

- 7. pd0325901.com [pd0325901.com]

- 8. selleckchem.com [selleckchem.com]

- 9. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. allgenbio.com [allgenbio.com]

- 13. This compound | PROTAC靶蛋白配体 | MCE [medchemexpress.cn]

- 14. This compound 2581116-22-3 | MCE [medchemexpress.cn]

- 15. benchchem.com [benchchem.com]

- 16. stemcell.com [stemcell.com]

- 17. benchchem.com [benchchem.com]

- 18. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Targeted Protein Degradation: A Technical Guide to PD0325901-O-C2-dioxolane for MEK1/2 Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

The paradigm of pharmacological intervention is shifting from mere inhibition to complete elimination of disease-causing proteins. This evolution is spearheaded by technologies like Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own machinery to induce targeted protein degradation. This technical guide delves into the application of PD0325901-O-C2-dioxolane, a key building block for the synthesis of potent and selective MEK1/2 degraders, providing an in-depth resource for researchers in oncology and related fields.

Introduction to MEK1/2 as a Therapeutic Target

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing processes such as proliferation, differentiation, and survival.[1] Hyperactivation of this cascade, often due to mutations in upstream components like BRAF and RAS, is a well-established driver of numerous human cancers.[2] As central nodes in this pathway, the dual-specificity kinases MEK1 and MEK2 represent critical therapeutic targets. Traditional small-molecule inhibitors, such as PD0325901, have demonstrated clinical efficacy by blocking the kinase activity of MEK1/2. However, challenges such as acquired resistance and pathway reactivation have necessitated the development of novel therapeutic strategies.

Targeted protein degradation offers a distinct advantage over conventional inhibition. By inducing the physical removal of MEK1/2 proteins, PROTACs can abrogate both their catalytic and non-catalytic functions, potentially leading to a more profound and durable therapeutic response.[2]

This compound: A Scaffold for MEK1/2 Degraders

This compound serves as a crucial chemical starting point for the creation of MEK1/2-targeting PROTACs.[3][4][5] It is a derivative of the potent and selective MEK inhibitor PD0325901, retaining the core pharmacophore responsible for high-affinity binding to the allosteric pocket of MEK1/2.[6][7] The dioxolane moiety provides a versatile attachment point for a linker, which in turn is connected to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4][5]

The resulting heterobifunctional molecule, or PROTAC, acts as a molecular bridge, bringing MEK1/2 into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of MEK1/2, marking them for degradation by the 26S proteasome.

Quantitative Analysis of MEK1/2 Degradation

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of its target protein. This is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The subsequent impact on cellular proliferation is measured by the GI50 (half-maximal growth inhibition) or IC50 (half-maximal inhibitory concentration) values.

Several potent MEK1/2 degraders have been synthesized using the PD0325901 scaffold. The following tables summarize the in vitro degradation and anti-proliferative activities of key examples in various cancer cell lines.

Table 1: In Vitro Degradation Potency of PD0325901-Based MEK1/2 Degraders

| Compound | E3 Ligase Ligand | Cell Line | Target | DC50 (nM) | Reference(s) |

| MS432 | VHL | HT-29 | MEK1 | 31 | [1][8][9] |

| HT-29 | MEK2 | 17 | [1][8][9] | ||

| COLO 205 | MEK1 | 18 ± 7 | [10] | ||

| COLO 205 | MEK2 | 11 ± 2 | [10] | ||

| UACC-257 | MEK1 | 56 ± 25 | [10] | ||

| UACC-257 | MEK2 | 27 ± 19 | [10] | ||

| MS934 | VHL | HT-29 | MEK1 | 18 ± 1 | [1][11] |

| HT-29 | MEK2 | 9 ± 3 | [1][11] | ||

| SK-MEL-28 | MEK1 | 10 ± 1 | [1] | ||

| SK-MEL-28 | MEK2 | 4 ± 1 | [1] | ||

| PANC-1 | MEK1/2 | <10 | [12] | ||

| MS928 | VHL | HT-29 | MEK1 | 18 ± 3 | [11] |

| HT-29 | MEK2 | 8 ± 1 | [11] | ||

| SK-MEL-28 | MEK1 | 16 ± 3 | [11] | ||

| SK-MEL-28 | MEK2 | 6 ± 1 | [11] | ||

| MS910 | CRBN | Capan-1 | MEK1/2 | Not specified | [12][13] |

Table 2: In Vitro Anti-proliferative Activity of PD0325901-Based MEK1/2 Degraders

| Compound | Cell Line | GI50 (nM) | Reference(s) |

| MS432 | HT-29 | 30 - 200 | [10] |

| SK-MEL-28 | 30 - 200 | [10] | |

| COLO 205 | 30 - 200 | [10] | |

| UACC-257 | 30 - 200 | [10] | |

| MS934 | HT-29 | 23 ± 5 | [1] |

| SK-MEL-28 | 40 ± 10 | [1] | |

| Capan-1 | 350 | [12] | |

| MS928 | Not specified | Not specified | |

| MS910 | Capan-1 | 3590 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize MEK1/2 degraders derived from this compound.

Western Blotting for MEK1/2 Degradation

This protocol is fundamental for quantifying the reduction in MEK1/2 protein levels following PROTAC treatment.

Materials:

-

Cancer cell line of interest (e.g., HT-29, SK-MEL-28)

-

MEK1/2 PROTAC (e.g., MS432, MS934)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-MEK1/2, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibodies overnight at 4°C.[6]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of MEK1/2.

Materials:

-

Cancer cell line of interest

-

MEK1/2 PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (denaturing conditions, e.g., containing 1% SDS)

-

Immunoprecipitation (IP) buffer

-

Anti-MEK1/2 antibody

-

Protein A/G agarose (B213101) beads

-

Anti-ubiquitin antibody

-

Western blotting reagents (as described in 4.1)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the incubation period to allow for the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate MEK1/2 using a specific antibody and Protein A/G agarose beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of MEK1/2.

Cell Viability Assay

This assay quantifies the effect of MEK1/2 degradation on cell proliferation and survival. The MTT and CellTiter-Glo® assays are commonly used methods.

4.3.1. MTT Assay

Materials:

-

Cancer cell line of interest

-

MEK1/2 PROTAC

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for 72 hours.[10]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

4.3.2. CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

-

Cancer cell line of interest

-

MEK1/2 PROTAC

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

-

Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature and add it to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

Visualizing the Mechanism of Action and Experimental Workflow

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate the MEK1/2 signaling pathway, the mechanism of PROTAC-mediated degradation, and a typical experimental workflow for evaluating a MEK1/2 degrader.

Caption: The RAS-RAF-MEK-ERK Signaling Cascade.

Caption: Mechanism of PD0325901-based PROTAC-mediated MEK1/2 degradation.

Caption: A typical experimental workflow for the evaluation of a MEK1/2 degrader.

Conclusion

The development of MEK1/2 degraders using scaffolds such as this compound represents a significant step forward in the quest for more effective cancer therapies. By inducing the complete removal of MEK1/2, these PROTACs offer the potential to overcome the limitations of traditional inhibitors. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals, facilitating the exploration and characterization of this promising new class of therapeutic agents. As our understanding of targeted protein degradation deepens, the rational design and application of molecules like these will undoubtedly play a pivotal role in the future of precision medicine.

References

- 1. Ternary Complex Formation [promega.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. ulab360.com [ulab360.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. allgenbio.com [allgenbio.com]

- 6. researchgate.net [researchgate.net]

- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to PD0325901-O-C2-dioxolane: A Key Intermediate for MEK/ERK Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of PD0325901-O-C2-dioxolane. This compound is a crucial synthetic intermediate derived from the potent and selective MEK inhibitor, PD0325901. Its primary application lies in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.

Chemical Properties and Structure

This compound is a derivative of the well-characterized MEK inhibitor PD0325901. The addition of the O-C2-dioxolane moiety provides a versatile linker attachment point for the synthesis of PROTACs.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide |

| Molecular Formula | C₁₈H₁₆F₃IN₂O₄ |

| Molecular Weight | 508.23 g/mol |

| CAS Number | 2581116-22-3 |

| Appearance | White to off-white solid |

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Signaling Pathway

This compound retains the core pharmacophore of PD0325901, which is a non-ATP-competitive inhibitor of MEK1 and MEK2.[3][4] The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers.

References

The Emergence of Targeted Protein Degradation: A Technical Guide to PD0325901-O-C2-dioxolane in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continuously evolving, with a significant shift towards precision medicine and targeted therapies. One of the most promising recent strategies is the development of proteolysis-targeting chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to selectively degrade pathogenic proteins. At the forefront of developing MEK1/2 degraders is the molecule PD0325901-O-C2-dioxolane. This compound incorporates the core structure of PD0325901, a potent and selective non-ATP competitive inhibitor of MEK1 and MEK2, with a dioxolane linker that facilitates its conjugation to an E3 ligase ligand, thereby creating a MEK-targeting PROTAC.[1][2]

This technical guide provides an in-depth overview of the applications of this compound in cancer research, focusing on the extensive data available for its parent compound, PD0325901. The guide details its mechanism of action, summarizes key quantitative data from preclinical studies, provides illustrative experimental protocols, and visualizes the critical signaling pathways involved.

Mechanism of Action: From Inhibition to Degradation

PD0325901 functions as a highly selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling cascade.[3][4][5] This pathway is frequently hyperactivated in a wide array of human cancers, driving tumor cell proliferation, survival, and differentiation.[4][6] PD0325901 binds to a pocket adjacent to the ATP-binding site of MEK, leading to a conformational change that prevents its phosphorylation and activation of downstream ERK1/2.[3][7]

The derivatization of PD0325901 to this compound is pivotal for its application in PROTAC technology.[1] This modification allows for the attachment of a linker and an E3 ligase-recruiting ligand (such as ligands for VHL or CRBN).[1] The resulting heterobifunctional molecule can simultaneously bind to MEK1/2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MEK protein. This targeted degradation offers a distinct advantage over simple inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein and potentially overcome resistance mechanisms associated with inhibitor-based therapies.

Caption: Signaling pathway of the RAS/RAF/MEK/ERK cascade and the inhibitory action of PD0325901.

Quantitative Data Summary

The efficacy of PD0325901 has been demonstrated across a variety of cancer cell lines, with notable activity in those harboring BRAF or RAS mutations. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of PD0325901 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 / GI50 (nM) | Reference |

| M14 | Melanoma | BRAF V600E | 20-50 | [8] |

| A375P | Melanoma | BRAF V600E | 20-50 | [8] |

| ME10538 | Melanoma | BRAF V600E | 20-50 | [8] |

| ME4405 | Melanoma | BRAF wild-type | 20-50 | [8] |

| ME1007 | Melanoma | BRAF wild-type | ≥100 | [8] |

| ME8959 | Melanoma | BRAF wild-type | ≥100 | [8] |

| TPC-1 | Thyroid Carcinoma | RET/PTC1 | 11,000 | [7][9] |

| K2 | Thyroid Carcinoma | BRAF V600E | 6.3 | [7] |

| KAK1 | Thyroid Carcinoma | BRAF V600E | 59 | [9] |

| NPA | Thyroid Carcinoma | BRAF V600E | 783 | [9] |

| C643 | Thyroid Carcinoma | HRAS G13R | 243 | [9] |

| H1437 | NSCLC | - | < 50 | [10] |

| H1666 | NSCLC | - | < 50 | [10] |

| H1650 | NSCLC | - | > 100,000 | [10] |

| H2170 | NSCLC | - | > 100,000 | [10] |

| C26 | Colon Carcinoma | - | 0.33 | [3] |

Table 2: In Vivo Efficacy of PD0325901 in Xenograft Models

| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |

| M14 Melanoma Xenograft | 50 mg/kg/day, oral | 60-65% inhibition | [4][11] |

| ME8959 Melanoma Xenograft | 50 mg/kg/day, oral | 60-65% inhibition | [4][11] |

| SkMel28 Melanoma Xenograft (V599E B-Raf) | 5 and 25 mg/kg | Complete inhibition during treatment | [12] |

| H460 NSCLC Xenograft | - | Delayed tumor growth | [13] |

| H358 NSCLC Xenograft | - | Delayed tumor growth | [13] |

| UMSCC-1 HNSCC Xenograft | 1.5 mg/kg/day | Potent suppression of tumor growth | [14] |

| RPMI 8226 Multiple Myeloma Xenograft | 10 mg/kg | Significant reduction in tumor growth | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving PD0325901, which are directly applicable to studies with its derivatives.

Cell-Based Proliferation Assay (MTT Assay)

This protocol determines the effect of PD0325901 on the proliferation of cancer cell lines.[7][16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a stock solution of PD0325901 in DMSO (e.g., 10 mM).[17] Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[16] A vehicle-only control (DMSO) must be included.[16]

-

Treatment: Replace the overnight medium with 100 µL of the prepared drug dilutions or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells to determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the inhibitory effect of PD0325901 on the MAPK pathway by measuring the phosphorylation status of ERK1/2.[18][19]

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PD0325901 or vehicle control for a specified time (e.g., 1-24 hours).[7][18]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK. A loading control, such as β-actin, should also be probed.[18]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD0325901 in a mouse xenograft model.[4][11]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1.5 to 2.0 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[11]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, PD0325901 at a specific dose).[11]

-

Drug Administration: Administer PD0325901 or vehicle control via the desired route (e.g., oral gavage) at the specified dose and schedule (e.g., daily for 21 days).[11]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[11]

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).[15][20]

Caption: A generalized workflow for preclinical evaluation of PD0325901 and its derivatives.

Applications in Combination Therapies and Overcoming Resistance

A significant area of research is the use of PD0325901 in combination with other targeted agents to enhance anti-tumor activity and overcome resistance. For instance, resistance to PI3K/mTOR inhibitors can be mediated by the activation of the MEK/ERK pathway, and the addition of PD0325901 has been shown to overcome this resistance in head and neck squamous cell carcinoma.[14][21][22] Similarly, combining PD0325901 with a SRC inhibitor, Saracatinib, has demonstrated synergistic effects in non-small-cell lung carcinoma cell lines.[10][13] Furthermore, PD0325901 has been shown to enhance the efficacy of PD-1 inhibitors in non-small cell lung carcinoma models, suggesting a role in modulating the tumor immune microenvironment.[23]

Clinical Perspective

PD0325901 (also known as mirdametinib) has been evaluated in several clinical trials for various solid tumors, including non-small cell lung cancer and melanoma.[6][24][25][26] While it has shown some clinical activity, dose-limiting toxicities, including visual disturbances and rash, have been observed.[24][25][27] Phase II studies in advanced non-small cell lung cancer did not meet the primary efficacy endpoint for objective response.[24][25] However, research is ongoing, particularly in patient populations with specific genetic alterations, such as neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas, where MEK inhibition is a rational therapeutic strategy.[28][29]

Future Directions and the Role of this compound

The development of this compound as a precursor for MEK-degrading PROTACs represents a logical and exciting progression in the field of targeted cancer therapy. By leveraging the potent and selective MEK-binding properties of PD0325901, researchers can now explore the therapeutic potential of MEK degradation. This approach may offer several advantages over traditional inhibition, including:

-

Overcoming Resistance: Degradation can eliminate mutated or overexpressed target proteins, potentially circumventing resistance mechanisms that arise from kinase domain mutations or scaffolding functions.

-

Enhanced and Prolonged Efficacy: Catalytic degradation can lead to a more sustained and profound downstream pathway inhibition compared to stoichiometric inhibition.

-

Targeting Undruggable Proteins: PROTAC technology opens up possibilities for targeting proteins that lack a well-defined active site for small molecule inhibition.

Future research will undoubtedly focus on the synthesis and preclinical evaluation of PROTACs derived from this compound. Key areas of investigation will include their efficacy in various cancer models, their pharmacokinetic and pharmacodynamic properties, and their potential to overcome resistance to existing MEK inhibitors.

Conclusion

PD0325901 has been a valuable tool in cancer research, providing a deep understanding of the therapeutic potential of MEK inhibition. The derivatization to this compound now positions this molecule as a critical component in the development of next-generation MEK-targeted therapies based on protein degradation. The extensive preclinical data on PD0325901 provides a strong foundation and rationale for the continued investigation of its PROTAC derivatives as a promising new strategy in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. allgenbio.com [allgenbio.com]

- 3. stemcell.com [stemcell.com]

- 4. apexbt.com [apexbt.com]

- 5. InSolution MEK1/2 Inhibitor III, PD0325901 [sigmaaldrich.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Potent Inhibition of Thyroid Cancer Cells by the MEK Inhibitor PD0325901 and Its Potentiation by Suppression of the PI3K and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Combinatorial treatment using targeted MEK and SRC inhibitors synergistically abrogates tumor cell growth and induces mesenchymal-epithelial transition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ashpublications.org [ashpublications.org]

- 16. benchchem.com [benchchem.com]

- 17. PD 0325901 | Cell Signaling Technology [cellsignal.com]

- 18. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MEK inhibitor PD-0325901 overcomes resistance to CK2 inhibitor CX-4945 and exhibits anti-tumor activity in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MEK inhibitor PD-0325901 overcomes resistance to PI3K/mTOR inhibitor PF-5212384 and potentiates anti-tumor effects in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MEK Inhibitor PD-0325901 Overcomes Resistance to PI3K/mTOR Inhibitor PF-5212384 and Potentiates Antitumor Effects in Human Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A phase II study of PD-0325901, an oral MEK inhibitor, in previously treated patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Facebook [cancer.gov]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

The MEK Inhibitor PD0325901 in Melanoma Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of PD0325901, a potent and selective MEK inhibitor, in the context of melanoma cell line research. PD0325901 is a derivative of the earlier MEK inhibitor CI-1040, with improved aqueous solubility and oral bioavailability.[1][2] It functions as a non-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in melanoma, often driven by mutations in the BRAF and NRAS genes, making it a key target for therapeutic intervention. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.

While the user's query specified "PD0325901-O-C2-dioxolane," the available research literature on melanoma cell lines predominantly refers to "PD0325901." "this compound" is understood to be a related chemical entity, containing the core structure of PD0325901 and is utilized in the synthesis of MEK1/2 degraders. This guide will focus on the extensive data available for PD0325901.

Data Presentation

In Vitro Growth Inhibition of Melanoma Cell Lines

The growth-inhibitory properties of PD0325901 have been evaluated across a panel of human melanoma cell lines with varying genetic backgrounds, particularly concerning BRAF and NRAS mutational status. The half-maximal inhibitory concentration (IC50) values demonstrate that PD0325901 potently inhibits the growth of melanoma cell lines, with IC50 values typically in the nanomolar range.[1][3]

| Cell Line | BRAF Status | NRAS Status | TP53 Status | PTEN Status | IC50 (nM) |

| M14 | V600E | wt | wt | Expressed | 20-50 |

| A375P | V600E | wt | wt | Not Assessed | 20-50 |

| A375M | V600E | wt | wt | Not Assessed | 20-50 |

| A375SM | V600E | wt | wt | Not Assessed | 20-50 |

| ME10538 | V600E | wt | mut | Not Assessed | 20-50 |

| ME4686 | V600E | wt | mut | Not Assessed | 20-50 |

| JR8 | V600E | wt | mut | Not Assessed | 20-50 |

| ME4405 | wt | Q61R | wt | Expressed | 20-50 |

| ME13923 | wt | Q61R | wt | Not Assessed | 20-50 |

| ME1007 | wt | wt | wt | Expressed | ≥100 |

| ME8959 | wt | wt | wt | Expressed | ≥100 |

Table 1: PD0325901 IC50 values for cell growth in a panel of human melanoma cell lines. Data extracted from Ciuffreda et al., 2009.[3]

Effects on Cell Cycle Progression and Apoptosis

Treatment with PD0325901 leads to a G1-phase cell cycle arrest and subsequent induction of apoptosis in melanoma cell lines.[1][3] This is a direct consequence of inhibiting the MEK/ERK pathway, which regulates the expression of key proteins involved in cell cycle control and cell survival.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| M14 | Control | 55.3 ± 4.1 | 28.4 ± 3.5 | 16.3 ± 2.8 | <5 |

| M14 | PD0325901 (10 nM) | 75.1 ± 5.2 | 10.5 ± 2.1 | 14.4 ± 3.7 | 10-15 |

| M14 | PD0325901 (100 nM) | 78.2 ± 6.3 | 8.1 ± 1.9 | 13.7 ± 4.5 | >20 |

Table 2: Representative effects of PD0325901 on cell cycle distribution and apoptosis in the M14 melanoma cell line after 48 hours of treatment. Data are illustrative based on findings from Ciuffreda et al., 2009.[3]

Experimental Protocols

Cell Culture and Drug Preparation

-

Cell Lines: Human melanoma cell lines (e.g., M14, A375, ME8959) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) solution. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: PD0325901 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-25 mM).[4] For experiments, the stock solution is further diluted in the complete culture medium to the desired final concentrations. A vehicle control (DMSO at the same final concentration) should always be included in experiments.

Cell Viability Assay (Trypan Blue Exclusion)

-

Seeding: Plate melanoma cells in 6-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of PD0325901 or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Harvesting: Detach the cells using trypsin-EDTA, collect them, and centrifuge at 1,200 rpm for 5 minutes.

-

Staining: Resuspend the cell pellet in a known volume of PBS. Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Analysis: Calculate the percentage of viable cells and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50% compared to the vehicle control.

Western Blot Analysis

-

Cell Lysis: After treatment with PD0325901 for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, Cyclin D1, Bcl-2, β-actin as a loading control) overnight at 4°C.[1][5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with PD0325901 as required. Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[6][7]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with PD0325901 for the desired duration. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[1]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), can be quantified.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., 1.5 x 10^6 M14 cells) into the flank of immunodeficient mice (e.g., nude mice).[8]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, PD0325901). Administer PD0325901 orally (e.g., by gavage) at a specified dose and schedule (e.g., 50 mg/kg/day for 21 days).[8]

-

Tumor Measurement: Measure the tumor size with calipers at regular intervals.

-

Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers like p-ERK).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of PD0325901 on MEK.

Experimental Workflow Diagram

Caption: A typical experimental workflow for determining the IC50 of PD0325901 in melanoma cells.

References

- 1. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Utilizing PD0325901-O-C2-dioxolane in Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PD0325901 and its O-C2-dioxolane variant, potent and selective small molecule inhibitors of the Mitogen-activated protein kinase kinase (MEK) pathway, for applications in stem cell research. This document details the molecule's mechanism of action, its critical role in maintaining pluripotency, and its application in various experimental protocols. Quantitative data, detailed methodologies, and visual representations of signaling pathways and experimental workflows are presented to facilitate its effective use in the laboratory.

Introduction

PD0325901 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival.[3] In the context of stem cell biology, the MEK/ERK pathway is a primary driver of differentiation.[4][5] Consequently, its inhibition by PD0325901 is instrumental in maintaining the undifferentiated, pluripotent state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[6][7] The O-C2-dioxolane variant of PD0325901 is a derivative used in the synthesis of MEK1/2 degraders, sharing the core MEK-inhibiting functionality.[8][9] This guide will focus on the application of the parent compound's well-documented effects in stem cell culture.

Mechanism of Action: Inhibiting the MEK/ERK Pathway

PD0325901 exerts its effects by binding to and inhibiting the activity of MEK1 and MEK2.[1] This prevents the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] The inhibition of ERK1/2 signaling is crucial for preventing the downregulation of key pluripotency factors such as Nanog and for suppressing differentiation-inducing genes.[4] By blocking this pro-differentiation pathway, PD0325901 helps to sustain the "ground state" of pluripotency, a naive state that closely resembles the cells of the pre-implantation epiblast.[7][11]

Signaling Pathway Diagram

Caption: Inhibition of the MAPK/ERK signaling pathway by PD0325901.

Quantitative Data

The potency and efficacy of PD0325901 have been quantified across various cell types and experimental conditions.

| Parameter | Value | Cell Line / Context | Reference |

| IC₅₀ (MEK Activity) | 0.33 nM | Mouse colon 26 (C26) cells | [6] |

| IC₅₀ (Cell Growth) | 20-50 nM | Human melanoma cell lines with BRAF mutations | [12] |

| IC₅₀ (Cell Growth) | ≥100 nM | Human melanoma cell lines with wild-type BRAF | [12] |

| Working Concentration (2i/3i Media) | 0.5 - 1.0 µM | Mouse and Human Pluripotent Stem Cells | [13][14] |

| Working Concentration (Reprogramming) | Varies by protocol | Human and Mouse Somatic Cells | [1][6] |

| Solubility in DMSO | ≥24.1 mg/mL (≥50 mM) | N/A | [10][15] |

| Solubility in Ethanol | ≥55.4 mg/mL (≥40 mM) | N/A | [10][15] |

Experimental Protocols

PD0325901 is a key component of several widely used protocols in stem cell research.

Preparation of PD0325901 Stock Solution

-

Reconstitution: Dissolve lyophilized PD0325901 powder in sterile DMSO to a final concentration of 10 mM.[1][16] Gentle warming and vortexing may be required to ensure complete dissolution.[1]

-

Aliquoting and Storage: Aliquot the concentrated stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store aliquots at -20°C or -80°C for long-term stability (at least 6-12 months).[2] The compound is light-sensitive and should be stored in the dark.[2]

Maintenance of Naive Pluripotency using 2i/LIF Medium

The "2i" (two inhibitors) protocol, often supplemented with Leukemia Inhibitory Factor (LIF), is a gold standard for maintaining mouse ESCs in a naive state.[7][13]

Media Formulation (per 50 mL):

-

N2B27 base medium

-

50 µL of 1.0 mM PD0325901 stock solution (final concentration: 1.0 µM)[13]

-